molecular formula C18H19ClN4O2S B2523640 N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1170614-73-9

N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2523640
CAS No.: 1170614-73-9
M. Wt: 390.89
InChI Key: WGARBNNPQBFNLR-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a synthetic small molecule incorporating a benzothiazole core, a privileged scaffold in medicinal chemistry. This compound is supplied for research and development purposes. Benzothiazole derivatives are extensively investigated in scientific research due to their diverse pharmacological profiles. The benzothiazole nucleus is a common structural motif in the discovery of novel therapeutic agents and has been associated with a range of biological activities, serving as a key intermediate in organic synthesis . The specific structural features of this molecule—including the 4-chloro-benzothiazole group, the 1-ethyl-pyrazole carboxamide, and the (oxolan-2-yl)methyl chain—make it a compound of interest for developing new bioactive molecules . Researchers can utilize this compound as a building block in the synthesis of more complex structures or as a reference standard in biological screening assays. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-ethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2S/c1-2-23-14(8-9-20-23)17(24)22(11-12-5-4-10-25-12)18-21-16-13(19)6-3-7-15(16)26-18/h3,6-9,12H,2,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGARBNNPQBFNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and pyrazole intermediates. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions may be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dimethyl formamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole or pyrazole rings.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole ring may also contribute to the compound’s biological activity by interacting with different molecular pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Benzothiazole Ring

4-Chloro vs. 4-Methoxy or 6-Chloro Benzothiazole
  • N-(4-Methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide (): The 4-methoxy group is electron-donating, which may increase solubility but reduce electrophilic interactions. Molecular weight: 393.5 g/mol.
  • N-(6-Chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide (): The 6-chloro position alters steric and electronic interactions compared to the 4-chloro isomer. Molecular weight: 397.9 g/mol.
Key Implications:
  • 4-Chloro derivatives may exhibit stronger hydrophobic interactions than methoxy analogues.
  • 6-Chloro isomers could display distinct binding modes due to positional effects on the benzothiazole ring .

Variations in N-Alkyl Substituents

Oxolan-2-ylmethyl vs. Pyridinylmethyl or Morpholinylethyl
  • Target Compound : The oxolan-2-ylmethyl group introduces a tetrahydrofuran-derived substituent, enhancing solubility via oxygen lone pairs while maintaining moderate lipophilicity.
  • N-(6-Chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide (): The pyridinylmethyl group adds aromaticity and hydrogen-bonding capability, which may enhance target affinity.
Key Implications:
  • Oxolan-2-ylmethyl balances lipophilicity and solubility, favoring blood-brain barrier penetration.
  • Morpholinylethyl and pyridinylmethyl groups may improve solubility but introduce steric hindrance .

Pyrazole Core Modifications

Ethyl vs. Methyl or Cyclohexyl Substituents
  • 4-Chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide (): A cyclohexyl group increases lipophilicity significantly (Molecular formula: C₁₁H₁₆ClN₃O), which may reduce aqueous solubility but enhance membrane permeability.
  • 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (): Methyl groups and aryl substituents (e.g., phenyl, chlorophenyl) influence crystallinity and melting points (e.g., 133–183°C).
Key Implications:
  • Ethyl substituents provide a balance between steric effects and metabolic stability.
  • Cyclohexyl groups may prolong half-life but require formulation adjustments for solubility .

Analytical Data

Property Target Compound (3a)
Molecular Formula C₁₉H₁₈ClN₅O₂S (inferred) C₂₁H₁₅ClN₆O C₂₀H₁₉N₅O₂S
Molecular Weight ~420–430 g/mol (estimated) 403.1 g/mol 393.5 g/mol
Melting Point Not reported 133–135°C Not reported
Key Substituents 4-Cl-BT, Oxolanylmethyl Phenyl, 4-CN-pyrazole 4-MeO-BT, Pyridinylmethyl

Pharmacological and Physicochemical Implications

  • Solubility : The oxolan-2-ylmethyl group likely improves aqueous solubility compared to purely aromatic substituents (e.g., pyridinylmethyl).
  • Metabolic Stability : The ethyl group on the pyrazole may reduce oxidative metabolism compared to methyl analogues.
  • Target Affinity : The 4-chloro-benzothiazole moiety could enhance interactions with enzymes or receptors requiring halogen bonding, as seen in kinase inhibitors .

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Its structural features include a benzothiazole core and a pyrazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C18H17ClN2O2SC_{18}H_{17}ClN_2O_2S with a molecular weight of approximately 392.92 g/mol. The presence of the chloro substituent on the benzothiazole ring and the pyrazole structure contributes to its biological activity.

Anticancer Activity

Research indicates that compounds with a benzothiazole framework exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable case study demonstrated that derivatives similar to this compound showed promising results against breast cancer cell lines, with IC50 values in the micromolar range .

Antimicrobial Properties

Benzothiazole derivatives are also recognized for their antimicrobial activities. In vitro studies have reported that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been documented in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis . The mechanism involves modulation of signaling pathways like NF-kB, leading to decreased expression of inflammatory mediators.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and immune responses.

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural modifications impact biological activity:

Compound NameStructureNotable Features
4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amineStructureContains fluorine instead of chlorine; potential similar biological activity.
6-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amineStructureFluorinated variant; could exhibit different reactivity and biological profiles.

Case Studies

Several case studies have explored the efficacy of this compound:

  • Breast Cancer Study : A derivative demonstrated significant cytotoxicity against MCF-7 breast cancer cells, suggesting potential as an anticancer agent.
  • Antimicrobial Testing : A series of tests indicated effective inhibition against Staphylococcus aureus and Escherichia coli, showcasing its broad-spectrum antimicrobial potential.

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionPurpose
SolventDMF or THFEnhances solubility of intermediates
Temperature60–80°CBalances reaction rate and side-product formation
CatalystK₂CO₃Facilitates deprotonation in alkylation steps

How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

A combined spectroscopic approach is critical:

  • ¹H/¹³C NMR : Identify proton environments (e.g., ethyl group δ ~1.2–1.4 ppm, oxolan methylene δ ~3.5–4.0 ppm) and confirm benzothiazole aromaticity .
  • IR Spectroscopy : Detect amide C=O stretch (~1650–1700 cm⁻¹) and C-Cl vibration (~750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of oxolan fragment) .

Advanced Tip : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to resolve ambiguities in stereochemistry .

What strategies are effective for analyzing biological interactions of this compound with target proteins?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) by aligning the benzothiazole moiety in hydrophobic pockets .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) by immobilizing the target protein on a sensor chip .
  • Enzyme Inhibition Assays : Test IC50 values using fluorogenic substrates (e.g., ATPase activity assays for kinase targets) .

How can researchers resolve contradictions in spectral data or bioactivity results for this compound?

  • Data Cross-Validation : Reconcile NMR/IR discrepancies by repeating synthesis under anhydrous conditions to rule out solvent adducts .
  • Bioactivity Reproducibility : Control for batch-to-batch variability using high-purity reagents (>98%) and standardized cell lines (e.g., HEK293 for cytotoxicity assays) .
  • Meta-Analysis : Compare results with structurally analogous compounds (e.g., pyrazole-benzothiazole hybrids) to identify trends in activity .

What computational tools are recommended for predicting the reactivity and stability of this compound?

  • Reaction Pathway Modeling : Use Gaussian or ORCA for transition-state analysis of hydrolysis or oxidation reactions .
  • Chemical Stability Prediction : Apply QSAR models to assess susceptibility to metabolic degradation (e.g., cytochrome P450 interactions) .
  • Solubility Estimation : Employ COSMO-RS to predict solubility in polar aprotic solvents .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Core Modifications : Synthesize derivatives with varied substituents (e.g., replacing ethyl with cyclopropyl) to assess steric/electronic effects .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., chloro-benzothiazole as a hydrogen bond acceptor) using MOE or Schrödinger .
  • In Vivo Correlation : Test lead compounds in rodent models to link in vitro potency (e.g., IC50) with pharmacokinetic profiles .

What are the best practices for scaling up synthesis while maintaining reproducibility?

  • Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy .
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via factorial design to minimize batch failures .
  • Quality Control : Implement HPLC purity checks (>95%) and elemental analysis for batch consistency .

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